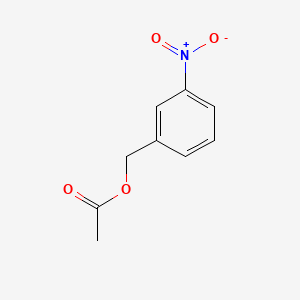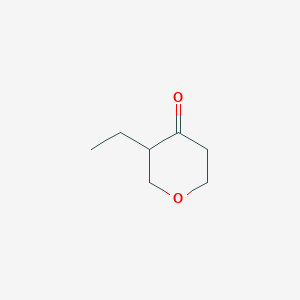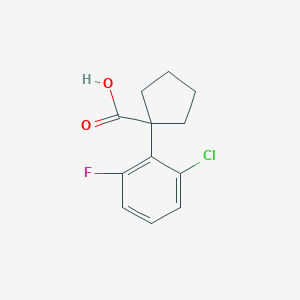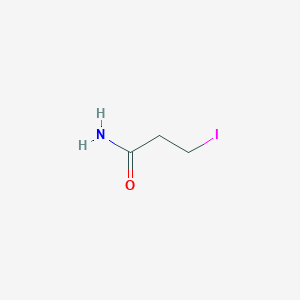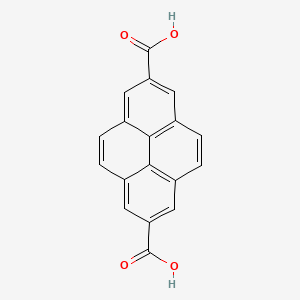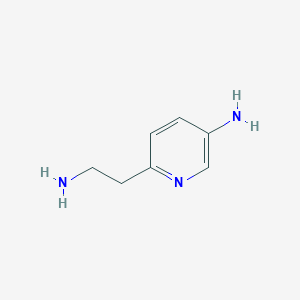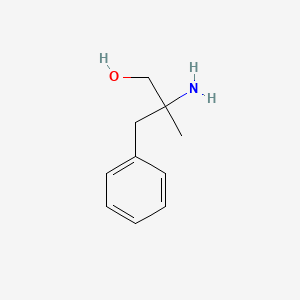
2-Amino-2-methyl-3-phenylpropan-1-ol
Descripción general
Descripción
“2-Amino-2-methyl-3-phenylpropan-1-ol” is a chiral amino alcohol . It is also known as β-hydroxyamphetamine, and is a member of the phenethylamine and amphetamine chemical classes . The compound exists as four stereoisomers .
Synthesis Analysis
This compound can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base .Molecular Structure Analysis
The molecular formula of “this compound” is C10H15NO . It is structurally in the substituted phenethylamine class, consisting of a cyclic benzene or phenyl group, a two carbon ethyl moiety, and a terminal nitrogen .Chemical Reactions Analysis
This compound reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures . It can also be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 92-94°C (lit.), a boiling point of 273.23°C (rough estimate), a flashing point of 137.5°C, and a vapor pressure of 0.0004mmHg at 25°C .Aplicaciones Científicas De Investigación
Enzymatic Resolution and Synthesis
- Lipase-Catalyzed Resolution: The enzymatic resolution of derivatives of 2-Amino-2-methyl-3-phenylpropan-1-ol, specifically for producing (S)-dapoxetine, was effectively conducted using Candida antarctica lipase A (CAL-A). This process involved transesterification reactions, identifying CAL-A as an optimal biocatalyst (Torre, Gotor‐Fernández, & Gotor, 2006).
Enzymatic N-Demethylation Study
- Isotope Effects in Enzymatic N-Demethylation: A study on N-demethylation of tertiary amines, including a derivative of this compound, by rodent liver homogenates. This research provided insights into the kinetic primary isotope effects in enzymatic reactions (Abdel-Monem, 1975).
Antimalarial Activity
- Anti-Malarial Compounds Synthesis: A study synthesized various 2-amino-3-arylpropan-1-ols to assess their antiplasmodial activity. Some compounds showed moderate activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Biofuel Production
- Biofuel Research: Research explored the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli to enable anaerobic production of 2-methylpropan-1-ol, a potential biofuel, achieving 100% theoretical yield (Bastian et al., 2011).
Antitumor Activity
- Antitumor Compounds Synthesis: A study synthesized tertiary aminoalkanol hydrochlorides, including 2-amino-1-phenylpropan-1-ols, to evaluate their antitumor activity, uncovering biologically active compounds with potential therapeutic applications (Isakhanyan et al., 2016).
Direcciones Futuras
The compound can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base . This suggests potential future directions in the development of new chiral compounds. Additionally, it can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus , indicating potential applications in antimicrobial research.
Propiedades
IUPAC Name |
2-amino-2-methyl-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRNHINXZCYRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

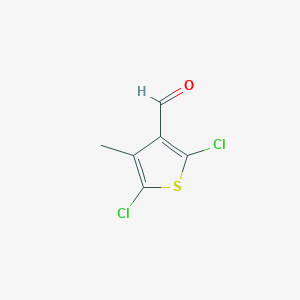
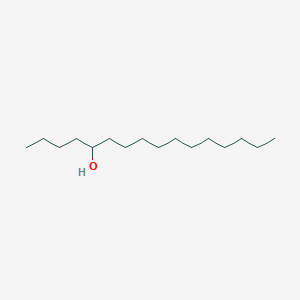
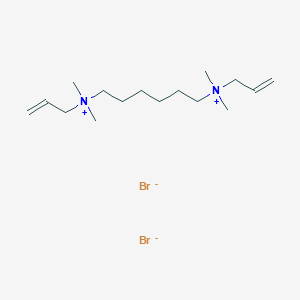

![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)


